![molecular formula C11H12O7 B1249778 Butanedioic acid, 2,3-dihydroxy-2-((4-hydroxyphenyl)methyl)-, (2R,3S)- CAS No. 35388-57-9](/img/structure/B1249778.png)
Butanedioic acid, 2,3-dihydroxy-2-((4-hydroxyphenyl)methyl)-, (2R,3S)-
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Overview
Description
Butanedioic acid, 2,3-dihydroxy-2-((4-hydroxyphenyl)methyl)-, (2R,3S)- is a natural product found in Actaea simplex, Actaea cimicifuga, and other organisms with data available.
Scientific Research Applications
Corrosion and Scale Inhibitors
Butanedioic acid derivatives such as 2,3-bis(dihydroxyphosphonyl)-1,4-butanedioic acid have been researched for their application as corrosion and scale inhibitors. These compounds, synthesized through acid-catalyzed hydrolysis, demonstrate effectiveness in preventing material degradation in various industrial settings (Mikroyannidis, 1987).
Metabolic Pathways in Bacteria
Studies have explored the novel metabolic pathways involving Butanedioic acid derivatives in bacteria. For instance, the metabolism of Bisphenol A (BPA) by aerobic bacteria results in the production of compounds like 2,3-bis(4-hydroxyphenyl)-1,2-propanediol through skeletal rearrangement processes (Spivack, Leib & Lobos, 1994).
Synthesis Applications
Butanedioic acid derivatives are used in enantioselective synthesis processes. For example, (S)-2-(Aminomethyl)butanedioic acid can be synthesized using chiral β-alanine α-enolate equivalents, demonstrating the compound's role in advanced chemical synthesis techniques (Arvanitis, Motevalli & Wyatt, 1996).
Plant Systemic Defense Responses
Research in the field of agriculture has shown that stereoisomers of 2,3-butanediol, closely related to butanedioic acid derivatives, can elicit systemic defense responses in plants against viruses. This finding is significant in developing biologically based plant protection strategies (Kong, Shin, Kim & Ryu, 2018).
Green Chemistry Applications
In green chemistry, butanedioic acid derivatives like 2,3-butanediol are used for the dehydration process to produce environmentally friendly compounds such as butanone. This application highlights the role of these derivatives in sustainable chemical production processes (Zhang, Yu, Ji & Huang, 2012).
properties
CAS RN |
35388-57-9 |
---|---|
Product Name |
Butanedioic acid, 2,3-dihydroxy-2-((4-hydroxyphenyl)methyl)-, (2R,3S)- |
Molecular Formula |
C11H12O7 |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
(2R,3S)-2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid |
InChI |
InChI=1S/C11H12O7/c12-7-3-1-6(2-4-7)5-11(18,10(16)17)8(13)9(14)15/h1-4,8,12-13,18H,5H2,(H,14,15)(H,16,17)/t8-,11-/m1/s1 |
InChI Key |
TUODPMGCCJSJRH-LDYMZIIASA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@]([C@@H](C(=O)O)O)(C(=O)O)O)O |
SMILES |
C1=CC(=CC=C1CC(C(C(=O)O)O)(C(=O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(C(=O)O)O)(C(=O)O)O)O |
synonyms |
(p-hydroxybenzyl)tartaric acid piscidic acid piscidic acid, (S-(R*,S*))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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